![molecular formula C14H20N2O2 B12089701 tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B12089701.png)
tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate: is an organic compound with the molecular formula C14H20N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate typically involves the reaction of 4-aminophenylcyclopropane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted carbamates .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug design and development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also used as a stabilizer and additive in various chemical processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-aminophenyl)carbamate
- tert-Butyl (4-aminophenyl)carbamate
- tert-Butyl (2-oxiranylmethyl)carbamate
Comparison:
- tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
- tert-Butyl N-(2-aminophenyl)carbamate lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
- tert-Butyl (4-aminophenyl)carbamate has a similar structure but differs in the position of the amino group, affecting its reactivity and interaction with molecular targets.
- tert-Butyl (2-oxiranylmethyl)carbamate contains an oxirane ring, which introduces additional reactivity and potential for ring-opening reactions .
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17) |
Clé InChI |
SUYAPBUIUDTGLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


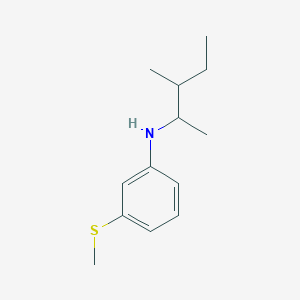
![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)
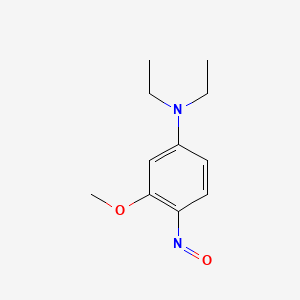
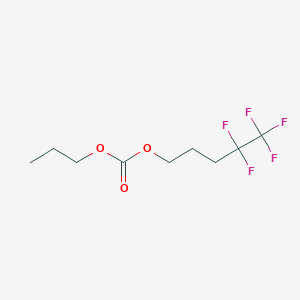
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)
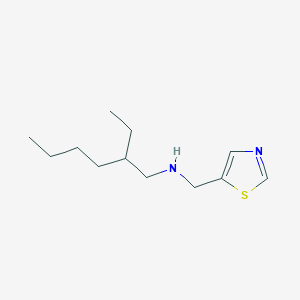



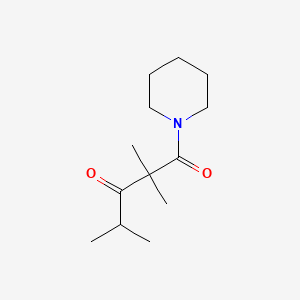
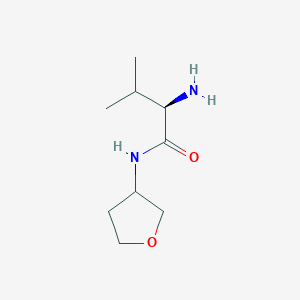
![(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)

![[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12089693.png)
